molecular formula C25H24N2O3 B11466948 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11466948
M. Wt: 400.5 g/mol
InChI Key: COSBDMODLQXHKC-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The benzoxazole intermediate undergoes electrophilic aromatic substitution to introduce the methyl groups.

    Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction, often using a phenol derivative and an alkyl halide.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: The phenoxy and benzoxazole rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The benzoxazole moiety is known for its biological activity, which can be harnessed in drug discovery.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzoxazole ring can intercalate with DNA, potentially affecting gene expression. The phenoxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-phenylacetamide: Lacks the benzoxazole ring, making it less complex.

    2-(2,4-dimethylphenoxy)-N-[2-methylphenyl]acetamide: Similar structure but without the benzoxazole moiety.

    2-(2,4-dimethylphenoxy)-N-[2-methyl-5-phenyl]acetamide: Similar but lacks the benzoxazole ring and additional methyl groups.

Uniqueness

The uniqueness of 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring, along with the phenoxy and amide groups, provides a versatile scaffold for further modifications and applications.

This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H24N2O3/c1-15-6-10-22(18(4)11-15)29-14-24(28)26-21-13-19(8-7-17(21)3)25-27-20-9-5-16(2)12-23(20)30-25/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

COSBDMODLQXHKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C)C

Origin of Product

United States

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